molecular formula C8H12O2 B13836590 2-Ethynyl-4,4-dimethyl-1,3-dioxane

2-Ethynyl-4,4-dimethyl-1,3-dioxane

Cat. No.: B13836590
M. Wt: 140.18 g/mol
InChI Key: LLXWUIPMSFJKDR-UHFFFAOYSA-N
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Description

2-Ethynyl-4,4-dimethyl-1,3-dioxane is an organic compound characterized by a six-membered 1,3-dioxane ring with an ethynyl group at the second position and two methyl groups at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4,4-dimethyl-1,3-dioxane typically involves the reaction of 4-(1-ethoxyethoxy)-2-butanone with appropriate reagents. One method involves a two-step process where the initial reaction forms an intermediate, which is then converted to the final product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and output. The use of synthetic zeolites and phosphoric acid as catalysts has been explored to enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes .

Scientific Research Applications

2-Ethynyl-4,4-dimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethynyl-4,4-dimethyl-1,3-dioxane exerts its effects involves the interaction of its ethynyl group with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of target molecules, leading to changes in biological activity. The pathways involved may include enzymatic reactions and interactions with cellular receptors .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-ethynyl-4,4-dimethyl-1,3-dioxane

InChI

InChI=1S/C8H12O2/c1-4-7-9-6-5-8(2,3)10-7/h1,7H,5-6H2,2-3H3

InChI Key

LLXWUIPMSFJKDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC(O1)C#C)C

Origin of Product

United States

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